cyclic 6-Hydroxymelatonin

Description

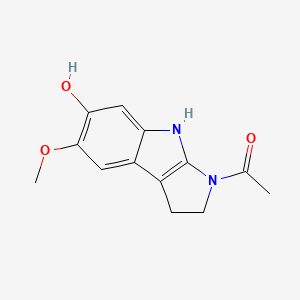

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(6-hydroxy-7-methoxy-2,4-dihydro-1H-pyrrolo[2,3-b]indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-7(16)15-4-3-8-9-5-12(18-2)11(17)6-10(9)14-13(8)15/h5-6,14,17H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZIOEARFRBPDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1NC3=CC(=C(C=C23)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Formation Pathways of Cyclic 6 Hydroxymelatonin

Enzymatic Pathways in Vertebrates

The enzymatic conversion of melatonin (B1676174) to 6-hydroxymelatonin (B16111) is the principal metabolic pathway in vertebrates. researchgate.netnih.gov This biotransformation is almost exclusively mediated by a superfamily of heme-containing monooxygenase enzymes known as cytochrome P450 (CYP). mdpi.comnih.gov

The hydroxylation of melatonin at the C6 position of its indole (B1671886) ring is a rapid and efficient reaction catalyzed by various CYP isoforms. nih.govacs.org This reaction is the rate-limiting step in the clearance of circulating melatonin.

In humans, the liver is the primary site of melatonin metabolism. nih.gov Several CYP isoforms expressed in the liver are capable of hydroxylating melatonin, with CYP1A2 being the most significant contributor. nih.govnih.govsurrey.ac.uk Studies using human liver microsomes and recombinant P450 enzymes have identified CYP1A2 as the high-affinity enzyme primarily responsible for the 6-hydroxylation of melatonin. nih.gov

Other hepatic isoforms, including CYP1A1 and CYP1B1, also catalyze this reaction. nih.gov While CYP2C19 has been shown to participate in melatonin metabolism, its role in 6-hydroxylation is considered minor compared to its function in O-demethylation, another metabolic pathway of melatonin. nih.govnih.govnih.gov The kinetic parameters of these key enzymes have been determined in research studies, highlighting their varying efficiencies in catalyzing the formation of 6-hydroxymelatonin. nih.gov

Table 1: Research Findings on Hepatic CYP Isoforms in Melatonin 6-Hydroxylation

| CYP Isoform | Role in 6-Hydroxylation | Kinetic Parameter (Km, µM) | Kinetic Parameter (Vmax, pmol/min/pmol P450) | Source |

| CYP1A2 | Primary, high-affinity enzyme | 25.9 | 10.6 | nih.gov |

| CYP1A1 | Contributor | 19.2 | 6.46 | nih.gov |

| CYP1B1 | Contributor | 30.9 | 5.31 | nih.gov |

| CYP2C19 | Minor role | Not specified for hydroxylation | Not specified for hydroxylation | nih.govnih.gov |

While the liver is the main site of melatonin metabolism, the enzymatic formation of 6-hydroxymelatonin also occurs in extrahepatic tissues, including the brain and skin. researchgate.netnih.gov The expression of various CYP isoforms in these tissues allows for localized metabolism of melatonin. nih.gov

CYP1B1, in particular, is noted for its ubiquitous extrahepatic distribution and its role in 6-hydroxylating melatonin in tissues where it is not expressed in the liver. nih.gov This isoform is found at high levels in the intestine and the cerebral cortex. nih.gov The expression of CYP1A1, CYP1A2, and CYP2C19 has also been demonstrated in the brain, where they contribute to local melatonin metabolism, producing both 6-hydroxymelatonin and N-acetylserotonin. nih.govnih.gov This localized metabolism may play a role in regulating the concentration and function of melatonin within the central nervous system. nih.gov

While the cytochrome P450 system is the dominant and most well-documented enzymatic pathway for melatonin 6-hydroxylation, other enzymes are involved in different aspects of melatonin metabolism. mdpi.com For instance, enzymes like myeloperoxidase (MPO) and indoleamine 2,3-dioxygenase (IDO) can metabolize melatonin, but they primarily cleave the indole ring to form N¹-acetyl-N²-formyl-5-methoxykynuramine (AFMK), not 6-hydroxymelatonin. mdpi.com Based on current scientific literature, there are no significant alternative enzymatic systems described for the specific conversion of melatonin to 6-hydroxymelatonin in vertebrates.

Cytochrome P450 (CYP)-Mediated Transformations

Non-Enzymatic Formation Pathways

Beyond enzymatic catalysis, melatonin can be transformed into its hydroxylated derivatives through direct chemical reactions with highly reactive molecules.

Melatonin is a well-known scavenger of free radicals, including reactive oxygen species (ROS). researchgate.net Its interaction with the highly reactive hydroxyl radical (•OH) can lead to non-enzymatic hydroxylation. nih.gov This reaction produces a complex mixture of products, including 2-hydroxymelatonin, 4-hydroxymelatonin, and 6-hydroxymelatonin. nih.govnih.gov

The formation of 6-hydroxymelatonin via this pathway occurs when melatonin directly scavenges hydroxyl radicals, a process that can happen at sites of inflammation or oxidative stress. researchgate.netmdpi.com However, this non-enzymatic route is considered to be of minor importance relative to the highly efficient, CYP-dependent enzymatic pathway for producing the bulk of 6-hydroxymelatonin in the body. researchgate.netnih.gov

Photodegradation Mechanisms (e.g., UV Radiation)

Exposure to ultraviolet (UV) radiation is a well-documented non-enzymatic route for the degradation of melatonin, leading to the formation of several photoproducts, including 6-hydroxymelatonin. wikipedia.orgacs.orggoogle.com This process is particularly relevant in tissues exposed to light, such as the skin. mdpi.comnih.gov When melatonin is exposed to UVB radiation (280–320 nm), it can be transformed into various hydroxylated metabolites. nih.govtermedia.pl Studies have shown that the irradiation of melatonin in both cell-free systems and in human keratinocytes results in the generation of 6-hydroxymelatonin, among other products. researchgate.net The formation of 6-hydroxymelatonin through photodegradation highlights a protective mechanism, as this metabolite is itself a potent antioxidant capable of mitigating UV-induced oxidative damage. wikipedia.orgacs.org The process involves the direct absorption of UV photons by the melatonin molecule, leading to its photo-oxidation. nih.govresearchgate.net

Biosynthetic Precursors and Intermediates

The primary and essential precursor for the biosynthesis of melatonin and, consequently, its metabolites, is the amino acid tryptophan. nih.gov In animals, the synthesis of melatonin from tryptophan involves a series of enzymatic steps. Tryptophan is first hydroxylated to 5-hydroxytryptophan, which is then decarboxylated to form serotonin. nih.govmdpi.com Serotonin is subsequently acetylated to N-acetylserotonin, which is then methylated to yield melatonin. mdpi.commdpi.com

Table 1: Key Biosynthetic Precursors and Intermediates of Melatonin

| Precursor/Intermediate | Role |

|---|---|

| Tryptophan | Essential amino acid and the initial substrate for melatonin biosynthesis. nih.gov |

| 5-Hydroxytryptophan | Intermediate formed from the hydroxylation of tryptophan. mdpi.com |

| Serotonin | A key neurotransmitter and a direct precursor to N-acetylserotonin. mdpi.com |

| N-acetylserotonin (NAS) | The immediate precursor to melatonin. mdpi.comnih.gov |

Taxon-Specific Variations in Cyclic 6-Hydroxymelatonin Formation

The formation of melatonin metabolites, including 6-hydroxymelatonin, exhibits significant variations across different biological kingdoms. mdpi.comresearchgate.net

Animalia

In vertebrates, the primary route for melatonin catabolism is the enzymatic 6-hydroxylation in the liver, mediated by cytochrome P450 enzymes, particularly CYP1A2, CYP1A1, and CYP1B1. mdpi.comnih.govresearchgate.net This process is highly efficient and represents the major metabolic pathway for circulating melatonin. mdpi.comresearchgate.net The resulting 6-hydroxymelatonin is then typically conjugated with sulfate (B86663) to form 6-sulfatoxymelatonin (B1220468), which is excreted in the urine. termedia.ploup.com While the formation of this compound is less documented, it is considered a metabolite of melatonin in animals. hmdb.ca The formation of 6-hydroxymelatonin has also been observed in the brain. mdpi.com

Plantae

In contrast to animals, the 6-hydroxylation pathway does not appear to be a significant route of melatonin metabolism in plants. mdpi.comfrontiersin.org Instead, the major metabolic pathway in plants is the 2-hydroxylation of melatonin to form 2-hydroxymelatonin, catalyzed by melatonin 2-hydroxylase (M2H) enzymes. frontiersin.org Studies have shown that 6-hydroxymelatonin levels are often below the detection threshold in plants. frontiersin.org While plants can produce a wide array of secondary metabolites, and some can synthesize melatonin, the specific pathways leading to this compound have not been identified as prominent. mdpi.comnih.govnih.govsemanticscholar.org The biosynthetic pathway of melatonin itself also shows variations in plants compared to animals, with tryptophan being first decarboxylated to tryptamine. nih.gov

Microorganismal

Information on the formation of this compound in microorganisms is limited. Some bacteria have been shown to possess enzymes capable of converting melatonin into cyclic 3-hydroxymelatonin (B13862946). nih.gov For instance, certain Escherichia coli enzymes can catalyze this reaction. nih.gov While melatonin has been detected in various microorganisms, the specific catabolic pathways, particularly those leading to 6-hydroxymelatonin and its cyclic form, are not well-elucidated. mdpi.comnih.gov In dinoflagellates, a major pathway involves the deacetylation of melatonin to 5-methoxytryptamine. mdpi.comresearchgate.net

Table 2: Taxon-Specific Dominant Melatonin Metabolic Pathways

| Taxon | Dominant Metabolic Pathway | Key Metabolite(s) | Reference |

|---|---|---|---|

| Animalia (Vertebrates) | Hepatic 6-hydroxylation (CYP450 enzymes) | 6-Hydroxymelatonin, 6-Sulfatoxymelatonin | mdpi.comresearchgate.net |

| Plantae | 2-hydroxylation (M2H enzymes) | 2-Hydroxymelatonin | frontiersin.org |

Metabolic Fate of this compound Remains Largely Uncharted

While the metabolic journey of melatonin and its primary metabolite, 6-hydroxymelatonin, has been extensively studied, the subsequent fate of a more recently identified derivative, this compound, is an area with scant scientific documentation. Research has identified this compound as a novel metabolite of melatonin found in mouse urine, but detailed information regarding its own biotransformation, including conjugation, degradation, and the specific locations of these processes, is not available in current scientific literature. oup.comnih.govhmdb.ca

The established metabolic pathway for melatonin involves its initial conversion to 6-hydroxymelatonin, primarily by cytochrome P450 enzymes in the liver. mdpi.comnih.govmdpi.com This is followed by conjugation reactions, which are crucial for making the compound more water-soluble for excretion.

Formation Pathways

Enzymatic Formation

The direct enzymatic pathway leading to the formation of cyclic 6-hydroxymelatonin is not as well-defined as that for other melatonin (B1676174) metabolites. While the liver is the primary site for melatonin metabolism, with cytochrome P450 enzymes (CYP1A2, CYP1A1, and CYP2C19) hydroxylating melatonin to 6-hydroxymelatonin, the specific enzymes responsible for the cyclization to form this compound are still under investigation. nih.govnih.gov

Non-Enzymatic Formation

A significant pathway for the formation of this compound is believed to be non-enzymatic, resulting from the interaction of melatonin with reactive oxygen species (ROS). mdpi.comnih.gov Melatonin is a potent scavenger of free radicals, and in the process of neutralizing these damaging species, it can be transformed into various metabolites, including this compound. mdpi.comnih.gov This suggests that the presence of this compound could be an indicator of oxidative stress. researchgate.net

Biological Activities and Mechanistic Investigations of Cyclic 6 Hydroxymelatonin Preclinical Studies

Antioxidant Mechanisms

Preclinical investigations have extensively documented the antioxidant properties of 6-hydroxymelatonin (B16111) (6-OHM), a major metabolite of melatonin (B1676174). It operates through both direct and indirect mechanisms to counteract oxidative stress. These activities are largely attributed to its chemical structure, particularly the presence of a hydroxyl group on the indole (B1671886) ring, which enhances its ability to donate electrons and neutralize reactive species.

Direct Free Radical Scavenging Capabilities

6-Hydroxymelatonin has demonstrated significant efficacy in directly neutralizing a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This direct scavenging is a crucial component of its protective effects against oxidative damage at a molecular level.

The hydroxyl radical (•OH) is one of the most reactive and damaging free radicals in biological systems. Research has shown that 6-hydroxymelatonin is a highly effective scavenger of this radical. In studies using a Fenton reaction to generate hydroxyl radicals, 6-OHM was found to react with •OH at a rate constant that is comparable to other potent hydroxyl radical scavengers. nih.gov This high reactivity indicates a significant capacity to protect vital cellular components from the indiscriminate damage caused by •OH. The interaction is considered a primary defense mechanism against this potent oxidant. nih.gov

Table 1: Reaction Rate Constant of 6-Hydroxymelatonin with Hydroxyl Radical

| Compound | Radical Scavenged | Rate Constant (k) M⁻¹s⁻¹ | Experimental Method |

| 6-Hydroxymelatonin (6-OH-MLT) | Hydroxyl Radical (•OH) | > 10¹⁰ | Fenton Reaction with DMPO Spin Trap |

Source: nih.gov

Table 2: Theoretical Reaction Rate Constants of 6-Hydroxymelatonin with Peroxyl Radicals

| Compound | Radical Scavenged | Medium | Total Rate Coefficient (k) M⁻¹s⁻¹ | Method |

| 6-Hydroxymelatonin (6OHM) | Peroxyl Radical (HOO•) | Aqueous | 5.30 x 10⁵ | Density Functional Theory |

| 6-Hydroxymelatonin (6OHM) | Peroxyl Radical (HOO•) | Lipid | 8.88 x 10² | Density Functional Theory |

Source: acs.org

Indirect Antioxidant Modulations

Beyond its direct scavenging actions, 6-hydroxymelatonin contributes to the cellular antioxidant defense system by modulating the activity of key antioxidant enzymes. This indirect mechanism provides a more sustained protection against oxidative stress.

Melatonin and its metabolites, including 6-hydroxymelatonin, have been shown to stimulate the activity of major antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). revistanefrologia.comnih.gov These enzymes are critical for detoxifying endogenous ROS. SOD converts superoxide anions into hydrogen peroxide, which is then neutralized into water and oxygen by CAT and GPx. nih.gov Preclinical studies have observed that in various models of oxidative stress, the administration of melatonin, which is metabolized to 6-hydroxymelatonin, leads to restored or enhanced activities of these protective enzymes. revistanefrologia.com For example, in models of gentamicin-induced nephrotoxicity, melatonin treatment was found to restore the compromised activities of SOD, CAT, and GPx. revistanefrologia.com This upregulation of the endogenous antioxidant defense system complements the direct radical scavenging actions of 6-hydroxymelatonin, providing a multi-layered defense against oxidative damage.

Table 3: Summary of Observed Effects of Melatonin and its Metabolites on Antioxidant Enzyme Activity in Preclinical Models

| Study Model | Compound Administered | Enzyme(s) Affected | Observed Effect |

| Gentamicin-induced Nephrotoxicity | Melatonin | SOD, CAT, GPx | Activity restored/increased |

| Cisplatin-induced Nephrotoxicity | Melatonin, 6-Hydroxymelatonin | GPx | Induction of enzyme |

| Methotrexate-induced Toxicity | Melatonin | SOD, CAT, GPx | Activity increased |

Sources: revistanefrologia.com

Based on a thorough review of scientific literature, there appears to be a misunderstanding in the requested subject matter. Preclinical research data is available for the melatonin metabolite 6-hydroxymelatonin (6-OHM) and for another metabolite, cyclic 3-hydroxymelatonin (B13862946) (c3OHM) . However, there is no scientific evidence or mention of a compound named "cyclic 6-hydroxymelatonin." The requested term seems to be a conflation of these two distinct molecules.

Therefore, it is not possible to generate a scientifically accurate article focusing solely on "this compound" as requested. The available research findings pertain to the individual biological activities of 6-hydroxymelatonin and cyclic 3-hydroxymelatonin.

To provide accurate and factual information, it is necessary to address these compounds as they are identified in scientific studies. An article on the specified topics can be generated for 6-hydroxymelatonin (6-OHM) , for which extensive preclinical data exists regarding its neuroprotective, anti-inflammatory, and protective effects against oxidative damage.

If you wish to proceed with an article focusing on the well-documented metabolite 6-hydroxymelatonin , please provide confirmation.

Anti-inflammatory Actions

Inhibition of Inflammatory Enzymes (e.g., iNOS, COX)

The anti-inflammatory properties of melatonin are well-documented and are partly attributable to its ability to suppress the activity of key pro-inflammatory enzymes. Preclinical studies have shown that melatonin can inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govugr.es The inhibition of iNOS by melatonin prevents excessive production of nitric oxide, a mediator in the inflammatory cascade, an effect that appears to be independent of membrane receptor activation and is instead linked to the inhibition of NF-κB activation. nih.gov Similarly, melatonin has been shown to downregulate COX-2, the enzyme responsible for producing pro-inflammatory prostaglandins, without affecting the constitutively expressed COX-1, which is a notable advantage over non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net

Metabolites of melatonin are also recognized as potent anti-inflammatory agents. ugr.esnih.gov Studies on 6-hydroxymelatonin, the primary hepatic metabolite of melatonin, confirm its anti-inflammatory and antioxidant activities. nih.gov In models of inflammation, both melatonin and 6-hydroxymelatonin have been shown to reduce inflammatory responses. nih.govoup.com While direct studies focusing specifically on the inhibitory effects of this compound on iNOS and COX are not extensively detailed in current literature, the established anti-inflammatory profile of the broader melatonin family suggests this is a plausible area for future investigation.

Effects on Inflammatory Signaling Pathways

The anti-inflammatory actions of melatonin and its derivatives are deeply rooted in their ability to modulate critical intracellular signaling pathways. Key among these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Melatonin has been consistently shown to inhibit the activation of NF-κB, a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2. rsc.orgmdpi.comnih.gov This inhibitory action can occur by preventing the translocation of NF-κB to the nucleus. rsc.org Preclinical studies using endothelial cells under conditions mimicking sepsis demonstrated that 6-hydroxymelatonin significantly lowered NF-κB activation, which in turn led to a marked reduction in the release of inflammatory cytokines IL-6 and IL-8. oup.com

The MAPK signaling pathways (including p38 and ERK) are also crucial targets. These pathways regulate cellular processes such as proliferation and stress responses. Melatonin has been found to attenuate the activation of p38 and ERK1/2 induced by oxidative stress. nih.gov The modulation of these pathways is a key component of the protective effects of melatonin against cellular damage. Although direct evidence detailing the specific effects of this compound on these inflammatory signaling cascades is scarce, the demonstrated activity of 6-hydroxymelatonin suggests that its metabolites are active participants in these modulatory effects. oup.com

Receptor-Mediated Interactions

Agonistic Activity at Melatonin Receptors (MT1, MT2)

The primary targets for the receptor-mediated actions of melatonin are the high-affinity, G-protein coupled receptors MT1 and MT2. nih.govwikipedia.org Preclinical studies have characterized the interaction of melatonin's main metabolite, 6-hydroxymelatonin, with these receptors.

In studies using cell lines stably expressing human recombinant melatonin receptors, 6-hydroxymelatonin was identified as a full agonist at the MT1 receptor. nih.gov However, at the MT2 receptor, it behaved as a partial agonist, with an intrinsic activity approximately 82% that of melatonin. nih.gov

Binding affinity studies further clarify its receptor interaction profile. 6-hydroxymelatonin is a potent displacer of radiolabeled melatonin analogs, though generally less so than melatonin itself. In rat area postrema tissue, the IC50 value (the concentration required to inhibit 50% of specific binding) for 6-hydroxymelatonin was 500 pM, compared to 20 pM for melatonin. karger.comnih.gov This indicates a lower affinity for the melatonin binding sites in this tissue. Similarly, in studies with cloned Xenopus melatonin receptors, the rank order of potency for ligand binding was melatonin > 6-chloromelatonin (B1662552) > 6-hydroxymelatonin. pnas.org These findings collectively establish 6-hydroxymelatonin as an active ligand at melatonin receptors, albeit with a distinct profile from its parent compound. Specific data for the cyclic isomer of 6-hydroxymelatonin are not differentiated in these pharmacological characterizations.

Table 1: Receptor Binding and Agonist Activity of 6-Hydroxymelatonin

| Receptor | Species/System | Parameter | Value | Finding | Reference |

| MT1 | Human (recombinant) | Agonist Activity | Full Agonist | Acts as a full agonist similar to melatonin. | nih.gov |

| MT2 | Human (recombinant) | Agonist Activity | Partial Agonist (Intrinsic Activity: 0.82) | Shows partial agonistic activity compared to melatonin. | nih.gov |

| Melatonin Receptor | Rat (Area Postrema) | Binding Affinity (IC50) | 500 pM | Potent displacer of 2-[¹²⁵I]iodomelatonin, but weaker than melatonin (IC50 = 20 pM). | karger.comnih.gov |

| Melatonin Receptor | Xenopus (cloned) | Binding Affinity | Lower than melatonin | Shows lower binding affinity compared to melatonin and 2-iodomelatonin. | pnas.org |

Interaction with Other G-Protein Coupled Receptors

The known receptor-mediated effects of melatonin and its metabolites are predominantly associated with the MT1 and MT2 receptors. conicet.gov.arnih.gov While these receptors belong to the large superfamily of G-protein coupled receptors (GPCRs), there is limited information in the preclinical literature regarding significant interactions of this compound or its non-cyclic counterpart with other GPCRs. Research has focused almost exclusively on the well-established melatonin receptor subtypes. An orphan receptor with structural similarity to melatonin receptors has been identified, but it does not bind melatonin or its related compounds. tandfonline.com Therefore, the biological activities of this compound are currently understood to be mediated either through the MT1/MT2 receptors or via non-receptor-dependent mechanisms.

Non-Receptor Mediated Cellular and Molecular Targets

Intracellular Signaling Pathway Modulation

Beyond its interactions with membrane receptors, this compound is part of a family of molecules known for potent non-receptor-mediated actions. frontiersin.orgbioscientifica.com These effects are largely attributed to the amphiphilic nature of melatonin, allowing it and its metabolites to easily traverse cellular and mitochondrial membranes and interact directly with intracellular molecules. bioscientifica.com

A primary non-receptor-mediated function is the powerful antioxidant activity. Melatonin and its metabolites, including 6-hydroxymelatonin and cyclic 3-hydroxymelatonin, are effective direct scavengers of reactive oxygen species (ROS) and reactive nitrogen species (RNS). frontiersin.orgadvms.plnih.gov This action is part of a scavenging cascade, where the metabolites formed during radical detoxification are themselves potent antioxidants. advms.plnih.gov For instance, 6-hydroxymelatonin has been shown to reduce Fe²⁺-induced neurotoxicity. mdpi.com

Interaction with Cellular Proteins and Enzymes

The interaction of this compound with specific cellular proteins and enzymes has not yet been extensively documented. However, studies on its precursor, 6-hydroxymelatonin, offer potential avenues for investigation.

Quinone Reductase 2 (QR2): Melatonin itself is known to interact with quinone reductase 2 (QR2), an enzyme that has been proposed as the MT3 melatonin binding site. researchgate.net This interaction is thought to be part of a detoxification and antioxidant pathway. researchgate.net While melatonin can inhibit QR2 at high concentrations, the specific binding and functional consequences of an interaction between this compound and QR2 remain to be elucidated. researchgate.net Some research suggests that 6-hydroxymelatonin may induce oxidative DNA damage through a redox cycle that does not involve a typical o-quinone structure, a process potentially enhanced by enzymes like cytochrome P450 reductase. nih.gov

Calmodulin: Melatonin and its analogs, including 6-hydroxymelatonin, have been shown to bind to calmodulin in a calcium-dependent manner. researchgate.netnih.gov This interaction can inhibit calmodulin-dependent enzymes such as neuronal nitric oxide synthase (nNOS) and CaM-kinase II. researchgate.netnih.gov This suggests a potential role for these compounds in modulating calcium-dependent signaling pathways. The binding affinity and functional impact of this compound on calmodulin are currently unknown.

Cytochrome P450 Enzymes: The formation of 6-hydroxymelatonin from melatonin is primarily catalyzed by cytochrome P450 enzymes, particularly CYP1A2, in the liver and other tissues. nih.gov These enzymes are also present in mitochondria and are involved in the further metabolism of melatonin. nih.gov While the enzymatic pathways leading to the formation of this compound are not fully characterized, it is plausible that cytochrome P450 enzymes play a role.

In Vitro Cellular Models and Mechanistic Insights

Direct in vitro studies on this compound are scarce. However, research on 6-hydroxymelatonin in various cellular models provides valuable mechanistic insights that may be relevant to its cyclic form.

Mitochondrial Function and Oxidative Stress: 6-hydroxymelatonin has been shown to protect against mitochondrial dysfunction and oxidative stress in various cell types. In human endothelial cells, both melatonin and 6-hydroxymelatonin attenuated mitochondrial dysfunction induced by sepsis-related molecules. nih.gov Furthermore, 6-hydroxymelatonin can reduce oxidized cytochrome c, thereby supporting the electron transport chain and mitochondrial energy production, especially under conditions of high oxidative stress. nih.gov Studies have also demonstrated that 6-hydroxymelatonin can protect against neuronal cell death induced by oxygen-glucose-serum deprivation in cultured cells by inhibiting cytochrome c release from mitochondria and suppressing caspase 3 activity. nih.gov

Cellular Protection against Damage: In human keratinocytes, 6-hydroxymelatonin has been shown to protect against UVB-induced oxidative stress and DNA damage. researchgate.net It is also effective in protecting cells from oxidative damage caused by ultraviolet radiation in general. wikipedia.org In human leukemia cell lines, 6-hydroxymelatonin was found to increase the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a marker of oxidative DNA damage, in a manner dependent on the presence of copper ions and intracellular hydrogen peroxide. nih.gov This suggests a complex role in modulating cellular redox status.

The following table summarizes key in vitro findings for the related compound, 6-hydroxymelatonin:

| Cell Model | Condition | Observed Effect of 6-Hydroxymelatonin | Reference |

|---|---|---|---|

| Human Endothelial Cells | Sepsis model (LPS/PepG exposure) | Attenuated mitochondrial dysfunction | nih.gov |

| Cultured Neuronal Cells | Oxygen-glucose-serum deprivation | Inhibited cytochrome c release, suppressed caspase 3 activity, protected against cell death | nih.gov |

| Human Keratinocytes | UVB irradiation | Protected against oxidative stress and DNA damage | researchgate.net |

| Human Leukemia Cells (HL-60) | Presence of Cu(II) | Increased formation of 8-oxodG (oxidative DNA damage) | nih.gov |

Animal Model Studies Focusing on Molecular and Cellular Mechanisms

As with in vitro research, animal model studies specifically investigating the molecular and cellular mechanisms of this compound have not yet been reported. However, studies on 6-hydroxymelatonin provide a framework for potential areas of investigation.

Metabolite Identification: A key animal study involving a metabolomic analysis of urine from mice treated with melatonin led to the identification of seven novel melatonin metabolites, including this compound. oup.com This foundational work confirmed its in vivo formation and opened the door for future functional studies. oup.com The same study also quantified other metabolites, noting that 6-hydroxymelatonin glucuronide was the most abundant metabolite in mouse urine. oup.com

Hepatoprotection: In a rat model of liver injury induced by α-naphthylisothiocyanate (ANIT), 6-hydroxymelatonin administration significantly reduced the increased levels of liver lipid peroxidation products. researchgate.net However, in this particular study, it was unable to reduce neutrophil infiltration, a key factor in the pathogenesis of ANIT-induced liver injury. researchgate.net

Neuroprotection: While direct animal studies on the neuroprotective mechanisms of this compound are lacking, the known antioxidant properties of 6-hydroxymelatonin and its ability to reduce oxidative damage suggest that this could be a promising area of research. researchgate.net

The following table summarizes findings from animal model studies related to melatonin metabolites, including the identification of this compound.

| Animal Model | Study Focus | Key Findings Related to Melatonin Metabolites | Reference |

|---|---|---|---|

| Mouse | Metabolomic analysis of urine after melatonin administration | Identified this compound as a novel metabolite. 6-hydroxymelatonin glucuronide was the most abundant metabolite. | oup.com |

| Rat | α-naphthylisothiocyanate (ANIT)-induced liver injury | 6-hydroxymelatonin reduced liver lipid peroxidation. | researchgate.net |

Analytical Methodologies for Detection and Quantification of Cyclic 6 Hydroxymelatonin

Chromatographic Techniques

Chromatography, coupled with mass spectrometry, stands as the primary approach for the identification and analysis of cyclic 6-hydroxymelatonin (B16111) from biological matrices.

LC-MS/MS is a powerful tool for analyzing melatonin (B1676174) metabolites. The discovery of cyclic 6-hydroxymelatonin in mouse urine was accomplished using an Ultra-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (UPLC-TOFMS) system, a high-resolution variant of LC-MS. oup.com This technique allows for the separation of metabolites from a complex mixture, followed by accurate mass measurement to determine their elemental composition.

The specific UPLC-TOFMS method that successfully identified this compound involved a relatively straightforward sample preparation and a gradient elution chromatographic run. oup.com

Table 1: UPLC-TOFMS Parameters for the Discovery of this compound

| Parameter | Specification |

|---|---|

| Chromatography System | Waters Acquity UPLC |

| Column | Acquity UPLC BEH C18 |

| Mobile Phase | Gradient from water to 95% aqueous acetonitrile (B52724) with 0.1% formic acid |

| Flow Rate | 0.6 mL/min |

| Run Time | 10 minutes |

| Mass Spectrometer | Waters QTOF Premier |

| Ionization Mode | Electrospray Ionization (ESI), positive and negative modes |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

Data sourced from a 2009 study on melatonin metabolism in mice. oup.com

While this high-resolution TOFMS method was used for discovery, quantitative analysis of melatonin metabolites often employs a triple quadrupole mass spectrometer for its high sensitivity and specificity. oup.comnih.gov

There is currently no specific literature detailing the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). However, methods have been developed for other cyclic melatonin metabolites, such as cyclic 3-hydroxymelatonin (B13862946) (c3-HMEL). nih.govnih.gov These methods could potentially be adapted for c6-HMEL.

Analysis of c3-HMEL by GC-MS requires a chemical derivatization step to make the molecule volatile enough for gas chromatography. nih.gov The common derivatizing agent used for this class of compounds is pentafluoropropionic anhydride (B1165640) (PFPA). nih.govuca.edu.ar Following derivatization, the compound is analyzed by GC-MS, often using selected ion monitoring (SIM) for quantification. nih.gov A similar approach would likely be necessary for the analysis of c6-HMEL.

Spectroscopic and Spectrometric Approaches

Mass spectrometry is the definitive spectrometric technique for the analysis of this compound.

No research detailing the spectrofluorimetric determination of this compound was identified. While methods exist for the non-cyclic 6-hydroxymelatonin, the specific fluorescent properties of the cyclic form have not been characterized in the available literature.

The initial identification of this compound was achieved using high-resolution time-of-flight mass spectrometry (TOFMS), which provides highly accurate mass data for tentative structure identification. oup.com

For targeted quantitative studies, tandem mass spectrometry (MS/MS) on a triple quadrupole instrument is the preferred method due to its sensitivity and selectivity. This technique utilizes Multiple Reaction Monitoring (MRM), where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a resulting specific product ion is monitored. This precursor-to-product ion transition is unique to the analyte and provides high analytical certainty.

While the specific MRM transition for this compound is not published in the reviewed literature, the established transition for its non-cyclic precursor, 6-hydroxymelatonin, is well-documented. oup.comnih.gov

Table 2: Established MRM Transition for Non-Cyclic 6-Hydroxymelatonin

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|

This data is provided as a reference for the type of optimization required for a quantitative LC-MS/MS assay. oup.comnih.gov

Developing a quantitative method for this compound would require the infusion of a pure standard of the compound into a mass spectrometer to determine its unique precursor ion and identify the most stable and abundant product ion for a robust MRM transition.

Sample Preparation and Derivatization Techniques

The preparation of biological samples is a critical step to remove interferences and concentrate the analyte before analysis.

The UPLC-TOFMS method that first identified this compound in mouse urine utilized a simple sample preparation protocol. oup.com It involved diluting the urine sample with acetonitrile (a 1:10 ratio of urine to 50% acetonitrile) to precipitate proteins, followed by centrifugation to obtain a clear supernatant for injection. oup.com

For more targeted and quantitative analysis of other melatonin metabolites, a more extensive liquid-liquid extraction is often performed. oup.comnih.gov This typically involves:

Enzymatic deconjugation (using β-glucuronidase/arylsulfatase) to free the metabolite from its sulfate (B86663) or glucuronide conjugates. nih.gov

Addition of an internal standard (e.g., 6-chloromelatonin). oup.com

Extraction of the analytes from the aqueous sample into an organic solvent mixture, such as ethyl acetate/tert-butyl methyl ether. oup.comnih.gov

Evaporation of the organic solvent and reconstitution of the residue in a solution compatible with the LC mobile phase. oup.com

Regarding derivatization, no such technique is required for the LC-MS/MS analysis of this compound. oup.com However, as noted in section 5.1.2, derivatization with an agent like pentafluoropropionic anhydride (PFPA) would be a necessary step for any potential GC-MS analysis to ensure the compound is sufficiently volatile. nih.gov

Solid Phase Extraction (SPE) Purification

Specific protocols for the solid phase extraction (SPE) of this compound from biological matrices have not been documented. Analytical methods developed for melatonin and the more common 6-hydroxymelatonin often utilize SPE for sample cleanup and concentration. unige.chnih.govunil.ch These methods typically employ mixed-mode or reversed-phase sorbents to isolate the analytes from complex matrices like urine or plasma. unige.chunil.ch However, the specific retention and elution characteristics of this compound on these SPE cartridges have not been published, and a dedicated SPE protocol for its purification is not available. The initial discovery involved a simple protein precipitation with acetonitrile rather than a targeted SPE cleanup. oup.com

Enzymatic Deconjugation (e.g., β-glucuronidase/arylsulfatase)

The use of enzymatic deconjugation, a critical step for the analysis of total 6-hydroxymelatonin, is not reported for this compound. This process, involving enzymes like β-glucuronidase and arylsulfatase, is employed to hydrolyze the glucuronide and sulfate conjugates of 6-hydroxymelatonin back to their unconjugated form for measurement. oup.comnih.govnih.gov It is currently unknown whether this compound undergoes conjugation to form sulfate or glucuronide derivatives in vivo. Consequently, the necessity for and the application of enzymatic deconjugation in its analytical workflow have not been established.

Method Validation Parameters (e.g., Linearity, Accuracy, Precision, Recovery, Detection Limits)

There are no published, fully validated analytical methods for the quantification of this compound. Therefore, specific method validation parameters are not available. Comprehensive validation, which includes establishing linearity, accuracy, precision (repeatability and intermediate precision), recovery, and limits of detection (LOD) and quantification (LOQ), is a prerequisite for a reliable quantitative assay. demarcheiso17025.com While numerous studies provide detailed validation data for melatonin and non-cyclic 6-hydroxymelatonin, often presented in comprehensive tables, no such data exists for this compound. unige.chunil.ch

Table 1: Comparison of Available Method Validation Data

| Compound | Linearity Range | Accuracy (%) | Precision (RSD%) | Recovery (%) | LOD/LOQ | Source |

| This compound | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | N/A |

| 6-Hydroxymelatonin | 375–25,000 pg/mL | 94.0–102.6 | 4.2–14.8 | 94–102 | LLOQ: 375 pg/mL | unige.chunil.ch |

| Melatonin | 7.5–500 pg/mL | 92.4–104.6 | 3.4–10.4 | 94–102 | LLOQ: 7.5 pg/mL | unige.chunil.ch |

| (Data for 6-Hydroxymelatonin and Melatonin are provided for illustrative purposes to highlight the lack of data for the cyclic metabolite). |

Application in Biological Matrices (e.g., Urine, Plasma, Tissue Homogenates)

The application of a specific analytical method for this compound has been limited to its initial identification in mouse urine through a metabolomics approach. oup.comoup.com There are no reports in the reviewed literature of its detection or quantification in other significant biological matrices such as plasma or various tissue homogenates. The study of its distribution and concentration in these matrices is contingent on the future development of a sufficiently sensitive and specific quantitative method.

Comparative Biochemistry and Physiological Roles of Cyclic 6 Hydroxymelatonin

Comparison with Melatonin (B1676174) (Parent Compound)

Melatonin, a hormone primarily synthesized by the pineal gland, is renowned for its role in regulating circadian rhythms. However, its functions extend to a wide array of physiological processes, largely attributed to its potent antioxidant properties and its ability to interact with specific receptors. The metabolism of melatonin gives rise to several derivatives, each with unique biochemical characteristics.

Relative Antioxidant Potency and Scavenging Efficiency

Melatonin is a well-established free radical scavenger. Its metabolite, the non-cyclic 6-hydroxymelatonin (B16111), has been shown to be an even more potent antioxidant in some contexts. wikipedia.org Theoretical calculations and experimental studies have indicated that 6-hydroxymelatonin is a better peroxyl radical scavenger than melatonin itself in both lipid and aqueous environments. researchgate.net This enhanced activity is attributed to the presence of a hydroxyl group on the indole (B1671886) ring.

The antioxidant capacity of melatonin and its metabolites is not limited to direct radical scavenging. They are part of a "cascade" where the metabolites formed from the initial scavenging reactions are themselves effective antioxidants. mdpi.com

Differential Receptor Binding Affinities and Activities

Melatonin exerts many of its effects through two primary G protein-coupled receptors, MT1 and MT2. nih.gov The non-cyclic 6-hydroxymelatonin is a full agonist of both MT1 and MT2 receptors, similar to melatonin. wikipedia.org This suggests that it can mimic the actions of melatonin at these receptor sites. While specific binding affinity data for cyclic 6-hydroxymelatonin is unavailable, the structural modifications inherent in a cyclic form would likely alter its interaction with these receptors.

| Compound | MT1 Receptor Activity | MT2 Receptor Activity |

|---|---|---|

| Melatonin | Agonist | Agonist |

| 6-Hydroxymelatonin (Non-Cyclic) | Full Agonist | Full Agonist |

| This compound | No Data Available | No Data Available |

Overlap and Distinctness in Biological Functionality

Given that non-cyclic 6-hydroxymelatonin is a potent antioxidant and a full agonist at melatonin receptors, its biological functions are expected to significantly overlap with those of melatonin. wikipedia.org These shared functions likely include roles in regulating sleep-wake cycles, immune responses, and providing neuroprotection. wikipedia.orgnih.gov However, the enhanced antioxidant capacity of 6-hydroxymelatonin suggests it may have distinct or more pronounced roles in combating oxidative stress. wikipedia.org Without data, the biological functionality of this compound remains purely speculative.

Comparison with Other Melatonin Metabolites

The metabolism of melatonin is a complex process that yields a variety of derivatives, with cyclic 3-hydroxymelatonin (B13862946) and the non-cyclic 6-hydroxymelatonin being among the most studied.

Cyclic 3-Hydroxymelatonin (c3-HMEL)

Cyclic 3-hydroxymelatonin is a major metabolite of melatonin formed through its interaction with hydroxyl radicals. wikipedia.org It is considered a potent antioxidant, in some cases exhibiting greater efficacy than melatonin in scavenging certain free radicals. wikipedia.orgnih.gov For instance, one study found that cyclic 3-hydroxymelatonin was a more potent scavenger of the hydroxyl radical than melatonin. nih.gov In a 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay, cyclic 3-hydroxymelatonin showed 15-fold higher antioxidant activity than melatonin. nih.govmdpi.com

| Compound | Relative Antioxidant Activity vs. Melatonin |

|---|---|

| Melatonin | Baseline |

| 6-Hydroxymelatonin (Non-Cyclic) | Higher (Peroxyl Radicals) |

| Cyclic 3-Hydroxymelatonin | Significantly Higher (DPPH Assay) |

| This compound | No Data Available |

6-Hydroxymelatonin (Non-Cyclic)

As the major metabolite of melatonin, 6-hydroxymelatonin is formed in the liver by cytochrome P450 enzymes. nih.gov As previously mentioned, it is a potent antioxidant and a full agonist at MT1 and MT2 receptors. wikipedia.org Its role extends to protecting against UV-induced oxidative damage in skin cells. wikipedia.org The non-cyclic nature of its structure allows for different molecular interactions compared to the more rigid structure of a cyclic compound. The lack of information on this compound prevents a direct comparison of their biological activities.

Kynuric Pathway Metabolites (e.g., AFMK, AMK)

The kynuric pathway represents a significant route for melatonin degradation, leading to the formation of bioactive metabolites N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) and N1-acetyl-5-methoxykynuramine (AMK). This pathway involves the cleavage of the indoleamine's pyrrole (B145914) ring. biomedres.us

Melatonin can be converted to AFMK through various enzymatic and non-enzymatic reactions. mdpi.com In the enzymatic pathway in animals, melatonin is first hydroxylated by cytochrome P450 enzymes to produce 6-hydroxymelatonin (6-OHM). researchgate.net Subsequently, 6-OHM can be further metabolized to AFMK. researchgate.net Additionally, non-enzymatic processes, particularly interactions with reactive oxygen species (ROS), can directly convert melatonin or its metabolites into AFMK. researchgate.netnih.gov For instance, the reaction of melatonin with hydroxyl radicals can produce cyclic 3-hydroxymelatonin (c3-OHM), which is then oxidized to form AFMK. nih.govresearchgate.netresearchgate.net

| Precursor | Pathway | Key Metabolite(s) |

| Melatonin | Enzymatic (Cytochrome P450) | 6-Hydroxymelatonin |

| 6-Hydroxymelatonin | Enzymatic | AFMK |

| Melatonin | Non-enzymatic (ROS interaction) | Cyclic 3-hydroxymelatonin |

| Cyclic 3-hydroxymelatonin | Oxidation | AFMK |

| AFMK | Enzymatic (Deformylation) | AMK |

Role in the Melatonin Antioxidant Cascade

Melatonin's efficacy as an antioxidant is significantly amplified through a cascading reaction, where the metabolites generated from its initial free radical scavenging activity are themselves potent antioxidants. researchgate.netnih.gov This cascade allows a single melatonin molecule to neutralize multiple reactive oxygen and nitrogen species (RNS). mdpi.com

The cascade is initiated when melatonin directly scavenges highly reactive free radicals, such as the hydroxyl radical (•OH). This interaction leads to the formation of cyclic 3-hydroxymelatonin (c3-OHM). researchgate.netresearchgate.net C3-OHM is a powerful antioxidant that, in turn, reacts with other radicals, leading to the production of AFMK. researchgate.netnih.gov The cascade continues as AFMK scavenges further radicals and is converted to AMK. nih.gov AMK is also a highly effective radical scavenger, capable of neutralizing hydroxyl, peroxyl, and carbonate radicals. biomedres.us

Antioxidant Potency of Melatonin and its Metabolites

| Compound | Key Antioxidant Actions |

|---|---|

| Melatonin | Direct scavenger of ROS and RNS. researchgate.net |

| Cyclic 3-hydroxymelatonin (c3-OHM) | Potent scavenger of hydroxyl radicals; intermediate in the cascade. wikipedia.orgresearchgate.net |

| 6-Hydroxymelatonin (6-OHM) | Powerful direct free radical scavenger; neuroprotective. nih.govwikipedia.org |

| AFMK | Scavenges radicals; precursor to AMK. nih.govnih.gov |

| AMK | Potent scavenger of hydroxyl, peroxyl, and carbonate radicals. biomedres.us |

Significance as a Biomarker in Oxidative and Nitrosative Stress Research (excluding clinical human applications)

The measurement of melatonin and its metabolites serves as a valuable tool in non-clinical research to assess the extent of oxidative and nitrosative stress in animal models. These compounds can act as biomarkers, providing insights into the balance between oxidant production and antioxidant defense.

6-Hydroxymelatonin , primarily excreted in urine as 6-sulfatoxymelatonin (B1220468) (aMT6s), is the major catabolite of melatonin. biomedres.usresearchgate.net Its levels are widely used as a reliable index of the total production of melatonin in the body. In animal studies of conditions that involve oxidative stress, such as induced fibrosis or laparoscopy, changes in melatonin levels (inferred from aMT6s) can indicate the response of the endogenous antioxidant system. nih.govnih.gov

Cyclic 3-hydroxymelatonin (c3-OHM) is considered a specific "footprint" biomarker for the interaction between melatonin and hydroxyl radicals, the most damaging of the free radicals. karger.com Its detection in the urine of rats provides direct evidence of melatonin's in vivo scavenging activity. karger.com An increase in urinary c3-OHM following an oxidative challenge in an animal model would signify an increased burden of hydroxyl radicals and the active role of melatonin in detoxifying them. karger.combohrium.com

The kynuramines AFMK and AMK can also serve as biomarkers. Their presence indicates the progression of the melatonin antioxidant cascade. Under conditions of severe oxidative or inflammatory stress, the formation of these kynuramines can be significantly elevated, reflecting the intense scavenging activity initiated by melatonin. biomedres.us Studying the levels of these metabolites in various tissues and biofluids in animal models helps researchers understand the pathways of melatonin-mediated protection and the severity of the oxidative insult.

| Biomarker | Indicates | Significance in Non-Clinical Research |

| 6-Hydroxymelatonin (as aMT6s) | Total melatonin production. biomedres.usresearchgate.net | Assesses the overall capacity and response of the endogenous melatonin system to stressors. |

| Cyclic 3-hydroxymelatonin (c3-OHM) | In vivo hydroxyl radical scavenging by melatonin. karger.com | Provides a specific measure of detoxification of the highly cytotoxic hydroxyl radical. |

| AFMK and AMK | Activation and progression of the antioxidant cascade. biomedres.us | Levels can reflect the intensity of oxidative/inflammatory stress and melatonin's metabolic pathway. |

Future Research Directions for Cyclic 6 Hydroxymelatonin

Elucidation of Specific Enzymatic Pathways for Cyclic 6-Hydroxymelatonin (B16111) Formation

The formation of 6-hydroxymelatonin from melatonin (B1676174) is well-established, primarily mediated by cytochrome P450 enzymes such as CYP1A2, CYP1A1, and CYP1B1. However, the subsequent cyclization to form cyclic 6-hydroxymelatonin presents a significant knowledge gap. Future research must focus on identifying the specific enzymes responsible for this intramolecular cyclization. Investigating enzyme families such as isomerases or specific P450 isoforms with unique catalytic functions will be crucial. A metabolomic study in mice identified this compound as a novel metabolite, suggesting an underlying enzymatic pathway. oup.comnih.govnih.gov Further research could involve in vitro assays with purified enzymes and 6-hydroxymelatonin as a substrate, as well as genetic knockdown or knockout studies in cell lines and animal models to pinpoint the responsible enzyme(s).

Investigation of Undiscovered Non-Enzymatic Generation Routes

While enzymatic pathways are likely primary, the potential for non-enzymatic formation of this compound, particularly under conditions of oxidative stress, warrants investigation. Melatonin and its metabolites are known to be potent free radical scavengers. It is plausible that the interaction of 6-hydroxymelatonin with reactive oxygen species (ROS) or reactive nitrogen species (RNS) could induce a conformational change leading to cyclization. For instance, cyclic 3-hydroxymelatonin (B13862946) is believed to be generated exclusively through an enzyme-independent process involving ROS and RNS. researchgate.net Future studies should explore the in vitro reactivity of 6-hydroxymelatonin with various free radicals and oxidants, followed by the identification of the resulting products using advanced analytical techniques.

Identification of Novel Cellular and Molecular Targets

The cellular and molecular targets of this compound are currently unknown. While its precursor, 6-hydroxymelatonin, is known to have antioxidant properties, the biological activity of the cyclic form remains to be elucidated. nih.govmdpi.com Research should be directed towards identifying specific receptors, signaling pathways, and cellular processes that are modulated by this metabolite. Techniques such as affinity chromatography, proteomics, and high-throughput screening assays could be employed to identify binding partners and downstream effects. Understanding these interactions will be fundamental to deciphering the physiological role of this compound.

Exploration of its Role in Specific Preclinical Disease Models

The presence of this compound has been noted in preclinical models of kidney ischemia-reperfusion injury and in the metabolic profiling of breast cancer cells. nih.govmdpi.com These observations provide a compelling basis for future investigations into its functional role in various disease states. Preclinical studies using animal models of neurodegenerative diseases, cardiovascular disorders, and cancer should be conducted to assess the therapeutic potential of this compound. Such studies would involve administering the compound and evaluating its effects on disease progression, biochemical markers, and underlying pathological mechanisms.

Development of Advanced Analytical Techniques for Enhanced Specificity

The initial detection of this compound has been achieved using liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov However, to facilitate more in-depth research, the development of more sensitive and specific analytical methods is essential. This includes the synthesis of a certified reference standard for accurate quantification, the development of specific antibodies for immunoassays, and the refinement of LC-MS/MS and nuclear magnetic resonance (NMR) spectroscopy protocols. These advanced techniques will enable precise measurement of this compound in various biological matrices, which is crucial for pharmacokinetic and pharmacodynamic studies.

Phylogenetic and Species-Specific Research on its Occurrence and Function

To date, this compound has been primarily identified in mice. oup.comnih.gov A critical area for future research is to determine its presence and abundance in other species, including humans. Comparative metabolomic studies across different species will provide insights into the evolutionary conservation of this metabolic pathway. Understanding species-specific differences in the formation and function of this compound will be vital for translating findings from animal models to human physiology and pathology.

Q & A

Q. What are the primary metabolic pathways of cyclic 6-hydroxymelatonin, and how are they experimentally validated?

this compound is a metabolite of melatonin formed via enzymatic oxidation (e.g., CYP1A2-mediated hydroxylation) and subsequent conjugation. In mice, it is primarily glucuronidated (65–88% of total metabolites), while humans predominantly sulfate-conjugate it . Experimental validation involves:

- Urinary metabolite profiling using LC-MS/MS after enzymatic hydrolysis (β-glucuronidase/arylsulfatase) to quantify free 6-hydroxymelatonin .

- Species-specific microsomal assays to confirm CYP1A2 involvement, with kinetic analysis (Eadie-Hofstee plots) showing linear formation rates .

Q. How can researchers quantify this compound in biological samples, and what are key methodological considerations?

- Solid-phase extraction (SPE) followed by LC-MS/MS is the gold standard, using deuterated internal standards (e.g., d₃-melatonin) to control for matrix effects .

- Enzymatic hydrolysis (e.g., Helix pomatia enzymes) is critical to liberate conjugated forms (sulfate/glucuronide) prior to analysis .

- Inter-species variability : Mice require glucuronidase treatment, while human studies prioritize sulfatase .

Q. What is the role of this compound in oxidative stress models, and how is this experimentally assessed?

this compound acts as an antioxidant, mitigating lipid peroxidation and DNA damage. Key methods include:

- In vitro radical scavenging assays : Expose cells to Fenton reaction-generated OH• or Cr(VI), measuring lipid peroxidation (thiobarbituric acid assay) and DNA strand breaks (comet assay) .

- In vivo nephrotoxicity models : Administer gentamicin or HgCl₂ to rodents, then quantify urinary 6-hydroxymelatonin via LC-MS/MS as a biomarker of oxidative stress .

Advanced Research Questions

Q. How do species-specific differences in conjugation pathways impact translational research on this compound?

Mice predominantly glucuronidate 6-hydroxymelatonin (75–88% of urinary metabolites), whereas humans favor sulfation. This affects:

- Biomarker selection : Urinary 6-sulfatoxymelatonin is human-specific; murine studies must account for glucuronide dominance .

- CYP1A2 phenotyping : Human CYP1A2 activity correlates with sulfated metabolites, necessitating species-adjusted hydrolysis protocols .

Q. What methodological challenges arise when using endogenous 6-hydroxymelatonin/melatonin ratios for CYP1A2 phenotyping?

- High variability : Intra- and inter-individual CVs exceed 40% for urinary ratios, limiting reproducibility compared to caffeine-based metrics .

- Weak correlation with exogenous probes : Pearson r <0.35 between 6-hydroxymelatonin/melatonin and paraxanthine/caffeine ratios suggests insufficient reliability for clinical translation .

- Confounding factors : Sleep patterns, smoking, and liver disease may alter melatonin synthesis, requiring covariate adjustment in study designs .

Q. How does this compound interact with reactive nitrogen species (RNS), and what experimental models elucidate these mechanisms?

this compound forms via reaction with peroxynitrite (ONOO⁻), particularly under CO₂-free conditions. Key approaches include:

- Chemical trapping : Use bicarbonate-free buffers to isolate 6-hydroxymelatonin as a product of ONOO⁻ scavenging .

- Radical intermediate detection : Electron paramagnetic resonance (EPR) to identify melatoninyl radical cations during RNS interactions .

- Product profiling : LC-MS/MS identification of hydroxypyrroloindole derivatives in vivo, reflecting peroxynitrite-derived oxidation .

Q. What contradictions exist in the literature regarding this compound’s role as a biomarker, and how can researchers address them?

- Discrepant metabolite yields : Some studies report AFMK/AMK as primary metabolites, while others emphasize 6-hydroxymelatonin. Resolution involves:

- Metabolomics-guided mapping : Use high-resolution MS to distinguish species-specific pathways (e.g., AFMK in leukocytes vs. 6-hydroxymelatonin in urine) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.